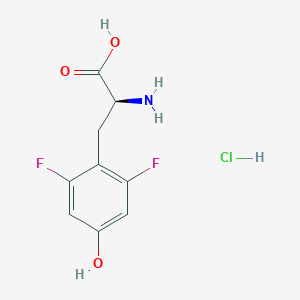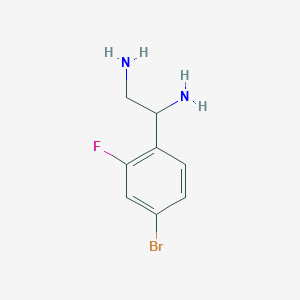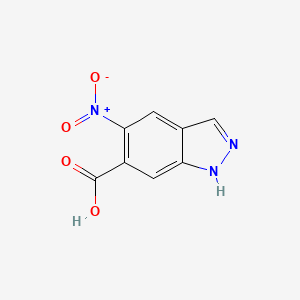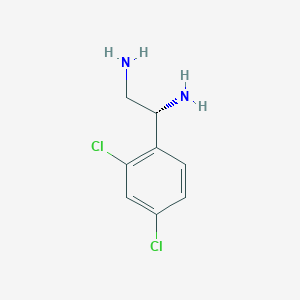
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diamines with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting nucleic acid metabolism.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting its therapeutic effects. The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar chemical properties.
2,6-Diaminopyrimidin-4-one: A compound with a different substitution pattern on the pyrimidine ring.
2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone: A related compound with additional functional groups.
Uniqueness
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C4H8Cl2N4O |
|---|---|
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
2,5-diamino-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(6)8-3(2)9;;/h1H,5H2,(H3,6,7,8,9);2*1H |
InChI-Schlüssel |
QDRTYFMBPDNRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)

![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)



![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
